1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Description
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a spirocyclic structure with two nitrogen atoms at positions 1 and 5. The methyl group at position 1 and the dihydrochloride salt form enhance its stability and solubility in aqueous environments, making it suitable for pharmaceutical research . Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of 213.15 g/mol (CAS 1956366-79-2) .
Properties
CAS No. |
1258073-94-7 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-7-4-8(10)2-5-9-6-3-8/h9H,2-7H2,1H3 |
InChI Key |
LOCFMACIKGSCOQ-UHFFFAOYSA-N |
SMILES |
CN1CCC12CCNCC2.Cl.Cl |
Canonical SMILES |
CN1CCC12CCNCC2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound, with the chemical formula and CAS number 2253108-14-2, has been studied for its interactions with biological targets and its therapeutic efficacy.
The primary mechanism of action for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is its ability to interact with specific proteins involved in cellular proliferation and differentiation. Notably, it has been identified as a covalent inhibitor of the KRAS protein, particularly targeting the G12C mutation associated with various solid tumors. This interaction occurs at the switch-II pocket of the KRAS G12C protein, which is critical for its function in oncogenic signaling pathways .
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy in preclinical models:
- In Vivo Efficacy : In a study involving an NCI-H1373 xenograft mouse model, compound 7b (a derivative related to 1-Methyl-1,7-diazaspiro[3.5]nonane) exhibited a dose-dependent antitumor effect when administered subcutaneously. This suggests that modifications to the original compound can enhance its therapeutic potential against non-small cell lung cancer .
- Structural Optimization : The optimization of derivatives from the original compound has led to improved metabolic stability and potency. Structural analysis via X-ray crystallography has provided insights into how these compounds bind effectively to their targets, paving the way for further drug development .
Comparative Biological Activity
To better understand the biological activity of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride, it is helpful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Target Protein | Efficacy |
|---|---|---|---|
| 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | Covalent inhibition | KRAS G12C | High |
| 4,5-dihydro-2H-pyrrole derivatives | Non-covalent binding | Various kinases | Moderate |
| Benzimidazole derivatives | COX-2 inhibition | COX-2 enzyme | Variable |
Medicinal Chemistry
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride serves as a valuable scaffold in medicinal chemistry for developing new anticancer agents. Its unique structural features allow for modifications that can enhance selectivity and reduce off-target effects.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor beyond KRAS. Its interactions with other biological macromolecules may provide insights into broader applications in treating various diseases.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The spirocyclic diazaspiro framework allows for structural variations that significantly influence physicochemical and biological properties. Key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | 1221723-89-2 | C₈H₁₈Cl₂N₂ | 213.15 | Methyl at position 7; [3.5] spiro system |
| 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | 1610028-42-6 | C₈H₁₈Cl₂N₂ | 213.15 | Methyl at position 2; dual nitrogen centers |
| 1-Ethyl-1,7-diazaspiro[3.5]nonane | CID 134069783 | C₉H₁₈N₂ | 154.25 | Ethyl substituent at position 1; neutral form |
| 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl | - | C₁₀H₁₈ClN₂O | 220.72 | Expanded [4.5] spiro system; ketone moiety |
Key Observations :
- Position of Methyl Group: The placement of the methyl group (e.g., at position 1 vs.
- Spiro Ring Size : Compounds like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl exhibit larger spiro systems, which may enhance conformational flexibility but reduce metabolic stability compared to [3.5] systems .
- Salt Form: Dihydrochloride salts (e.g., 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride) generally exhibit higher aqueous solubility than neutral forms (e.g., 1-Ethyl-1,7-diazaspiro[3.5]nonane) .
Physicochemical Properties
- Solubility: The dihydrochloride form of 1-Methyl-1,7-diazaspiro[3.5]nonane is highly soluble in water due to ionic interactions, whereas neutral analogues like 1-Ethyl-1,7-diazaspiro[3.5]nonane require organic solvents .
- Stability : Diazaspiro compounds with electron-withdrawing groups (e.g., ketones) show reduced nucleophilicity, enhancing stability under acidic conditions .
Pharmacological Potential
- 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride: Exhibits a similarity score of 0.95 to the target compound, indicating overlapping applications in central nervous system (CNS) drug development .
- 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl : Priced at $206/100mg , this compound is commercially available for kinase inhibitor research, highlighting the demand for spirocyclic scaffolds in medicinal chemistry .
Commercial Availability and Pricing
| Compound Name | Vendor | Price (USD) | Quantity | Availability |
|---|---|---|---|---|
| 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | American Elements | - | 1g | On request |
| 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | Accela | $676 | 1g | Limited stock |
| 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl | Enamine | $206 | 100mg | In stock |
Research and Development Highlights
- Synthetic Utility: The Boc-protected precursor, tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1), is a key intermediate for introducing functional groups via nucleophilic substitution .
- Toxicity and Safety: Limited data are available for the dihydrochloride form, but related diazaspiro compounds generally exhibit low acute toxicity, with hazards primarily linked to irritancy .
Q & A
Q. What are the recommended storage conditions for 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride to ensure stability in laboratory settings?
The compound should be stored at 2–8°C in a sealed container to prevent moisture absorption, which can lead to hydrolysis or degradation. Stability studies on similar diazaspiro compounds indicate that exposure to humidity or elevated temperatures reduces purity over time. Analytical methods like HPLC should be used periodically to monitor degradation products .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the spirocyclic structure and methyl substitution. High-resolution mass spectrometry (HRMS) can confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups like secondary amines. For dihydrochloride salts, elemental analysis (EA) ensures correct stoichiometry of chloride ions .
Q. What synthetic routes are reported for 1-methyl-1,7-diazaspiro[3.5]nonane derivatives?
A common approach involves cyclization reactions using protected amines. For example, benzyl-protected precursors (e.g., benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) are synthesized via ring-closing metathesis or nucleophilic substitution, followed by deprotection and hydrochlorination. Yields vary with reaction conditions (Table 1) .
Table 1. Comparison of Synthetic Routes
| Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzyl-protected amine | Pd/C, H₂, HCl | 65 | >95 | |
| Free amine cyclization | Et₃N, CH₂Cl₂ | 48 | 90 |
Advanced Research Questions
Q. How do structural modifications to the diazaspiro scaffold influence binding affinity to sigma receptors (σ1/σ2)?
Computational docking studies reveal that the 2,7-diazaspiro[3.5]nonane scaffold adopts a conformation that complements the hydrophobic binding pocket of σ1 receptors. Methyl substitution at the 1-position enhances steric complementarity, increasing selectivity over σ2. Mutagenesis experiments suggest hydrogen bonding between the tertiary amine and Glu172 residue is critical .
Q. What strategies can resolve contradictions in functional activity data across different assays for this compound?
Discrepancies in reported activity (e.g., agonist vs. antagonist effects) may arise from assay-specific conditions (e.g., cell type, receptor density). To address this:
Q. How can computational modeling predict the compound’s selectivity for non-sigma targets (e.g., LSD1 or CXCR4)?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can map interactions with off-target receptors. For example, LSD1 inhibition requires π-π stacking with FAD cofactors, which the diazaspiro scaffold lacks due to its non-planar structure. Comparative pharmacophore modeling against known CXCR4 agonists (e.g., NUCC-390) further clarifies selectivity .
Q. What experimental designs optimize the compound’s pharmacokinetic profile for in vivo neuroprotection studies?
- Lipophilicity: Adjust logP via substituents (e.g., halogenation) to enhance blood-brain barrier penetration.
- Metabolic stability: Incubate with liver microsomes to identify vulnerable sites; introduce deuterium or methyl groups to block oxidation.
- In vivo validation: Use rodent models of neurodegeneration (e.g., ALS or Parkinson’s) with biomarkers like GFAP for efficacy assessment .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
